molecular formula C15H30O2 B14730123 4,6-Dimethyl-2-nonyl-1,3-dioxane CAS No. 6290-42-2

4,6-Dimethyl-2-nonyl-1,3-dioxane

Cat. No.: B14730123
CAS No.: 6290-42-2
M. Wt: 242.40 g/mol
InChI Key: OCNUOTRVSZJXMO-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-nonyl-1,3-dioxane is an organic compound with a heterocyclic structure. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure consists of a dioxane ring with two methyl groups and a nonyl group attached, which contributes to its distinct characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-nonyl-1,3-dioxane typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of nonyl alcohol with 4,6-dimethyl-1,3-dioxane-2-one in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-nonyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dioxane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under appropriate conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted dioxane derivatives

Scientific Research Applications

4,6-Dimethyl-2-nonyl-1,3-dioxane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-nonyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The dioxane ring and attached groups play a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid)
  • 2,2-Dimethyl-1,3-dioxane-4,6-dione
  • 4,6-Diketo-2,2-dimethyl-1,3-dioxane

Uniqueness

4,6-Dimethyl-2-nonyl-1,3-dioxane stands out due to its unique combination of a nonyl group and dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

6290-42-2

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

4,6-dimethyl-2-nonyl-1,3-dioxane

InChI

InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-15-16-13(2)12-14(3)17-15/h13-15H,4-12H2,1-3H3

InChI Key

OCNUOTRVSZJXMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1OC(CC(O1)C)C

Origin of Product

United States

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